molecular formula C27H27FN2O5 B4079662 2-amino-4-[4-[(4-fluorophenyl)methoxy]-3,5-dimethoxyphenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

2-amino-4-[4-[(4-fluorophenyl)methoxy]-3,5-dimethoxyphenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

Cat. No.: B4079662
M. Wt: 478.5 g/mol
InChI Key: FOAFTSFXLJUPFD-UHFFFAOYSA-N
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Description

2-amino-4-[4-[(4-fluorophenyl)methoxy]-3,5-dimethoxyphenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile is a complex organic compound featuring a chromene core structure

Preparation Methods

The synthesis of 2-amino-4-[4-[(4-fluorophenyl)methoxy]-3,5-dimethoxyphenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific reaction conditions and reagents can vary, but the general approach involves the coupling of a halogenated precursor with a boronic acid derivative.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, facilitated by reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

2-amino-4-[4-[(4-fluorophenyl)methoxy]-3,5-dimethoxyphenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The chromene core and the attached functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or reduction of inflammation.

Comparison with Similar Compounds

Similar compounds include other chromene derivatives and fluorophenyl-containing molecules. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example:

    Chromene Derivatives: These compounds often exhibit antioxidant and anti-inflammatory properties.

    Fluorophenyl Compounds: These are known for their enhanced biological activity due to the presence of the fluorine atom, which can improve binding affinity and metabolic stability.

Properties

IUPAC Name

2-amino-4-[4-[(4-fluorophenyl)methoxy]-3,5-dimethoxyphenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN2O5/c1-27(2)11-19(31)24-22(12-27)35-26(30)18(13-29)23(24)16-9-20(32-3)25(21(10-16)33-4)34-14-15-5-7-17(28)8-6-15/h5-10,23H,11-12,14,30H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAFTSFXLJUPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OCC4=CC=C(C=C4)F)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-4-[4-[(4-fluorophenyl)methoxy]-3,5-dimethoxyphenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-4-[4-[(4-fluorophenyl)methoxy]-3,5-dimethoxyphenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-amino-4-[4-[(4-fluorophenyl)methoxy]-3,5-dimethoxyphenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Reactant of Route 4
2-amino-4-[4-[(4-fluorophenyl)methoxy]-3,5-dimethoxyphenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Reactant of Route 5
2-amino-4-[4-[(4-fluorophenyl)methoxy]-3,5-dimethoxyphenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-amino-4-[4-[(4-fluorophenyl)methoxy]-3,5-dimethoxyphenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

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